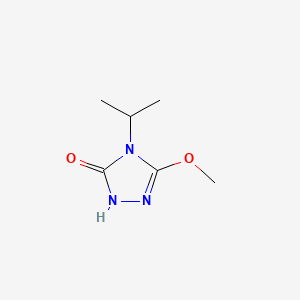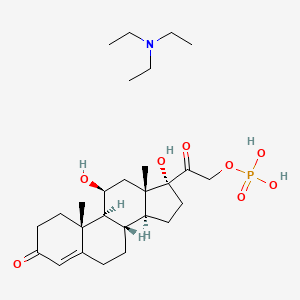
Methyl-2-deoxy-alpha-L-erythro-pentofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2-deoxy-alpha-L-erythro-pentofuranose: is a chemical compound with the molecular formula C6H12O4 . It is a derivative of deoxyribose, a sugar molecule that is a key component of DNA. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-deoxy-alpha-L-erythro-pentofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected form of deoxyribose.
Methylation: The hydroxyl group at the anomeric carbon is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Deprotection: Any protecting groups used during the synthesis are removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-2-deoxy-alpha-L-erythro-pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl-2-deoxy-alpha-L-erythro-pentofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to DNA and its analogs.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl-2-deoxy-alpha-L-erythro-pentofuranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in DNA synthesis and repair.
Pathways Involved: It may influence pathways related to nucleotide metabolism and cellular replication.
Comparación Con Compuestos Similares
Methyl-2-deoxy-alpha-L-erythro-pentofuranose can be compared with other similar compounds such as:
Deoxyribose: The parent compound from which it is derived.
Methyl-2-deoxy-beta-D-erythro-pentofuranose: A stereoisomer with different spatial arrangement of atoms.
Methyl-2-deoxy-alpha-D-ribofuranoside: Another methylated derivative with a different sugar backbone.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-NGJCXOISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@@H](O1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











